molecular formula C7H4ClFO2 B14015448 5-Chloro-2-fluoro-3-hydroxybenzaldehyde

5-Chloro-2-fluoro-3-hydroxybenzaldehyde

Cat. No.: B14015448
M. Wt: 174.55 g/mol
InChI Key: BTEDMWZABSZKHT-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. As a multifunctional aromatic aldehyde, it contains hydroxyl, aldehyde, and halogen substituents that allow for diverse chemical transformations and ring-forming reactions. This compound is primarily valued as a precursor for synthesizing more complex structures, such as pharmaceutical intermediates and ligands for metal complexes. Related salicylaldehyde derivatives are investigated for their antibacterial characteristics . The molecular structure typically engages in intramolecular hydrogen bonding, which can influence its reactivity and physical properties. Key Properties: • CAS Number: To be determined • Molecular Formula: C 7 H 4 ClFO 2 • Molecular Weight: 174.56 g/mol (based on analogous compounds) • Storage: Recommended to be stored sealed in a dry environment, protected from light, and potentially under an inert atmosphere . Handling and Safety: For research purposes only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

IUPAC Name

5-chloro-2-fluoro-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H

InChI Key

BTEDMWZABSZKHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde

Conventional Synthetic Pathways and Mechanistic Investigations

The traditional synthesis of polysubstituted benzaldehydes like 5-Chloro-2-fluoro-3-hydroxybenzaldehyde typically relies on a series of well-established organic reactions. These multi-step approaches are designed to introduce the formyl, chloro, fluoro, and hydroxyl groups in a regiochemically controlled manner.

Multi-step Organic Synthesis Approaches to Substituted Benzaldehydes

The construction of the this compound molecule necessitates a carefully planned sequence of reactions. A plausible synthetic route could commence with a commercially available substituted benzene (B151609) derivative, followed by sequential introduction of the remaining functional groups. For instance, a common strategy involves the protection of reactive functional groups, such as a hydroxyl group, to prevent unwanted side reactions during subsequent steps. acs.org The synthesis often involves the creation of a stable intermediate that can be further functionalized. One such approach utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects a latent aldehyde group, making it suitable for subsequent cross-coupling reactions with organometallic reagents to yield a variety of substituted benzaldehydes. acs.org

A potential starting material for the synthesis of this compound could be a di-substituted phenol (B47542), which would then undergo further functionalization. The order of introduction of the substituents is critical to ensure the desired final arrangement due to the directing effects of the existing groups on the aromatic ring.

Formylation Strategies and Their Optimization

The introduction of the aldehyde (formyl) group is a key transformation in the synthesis of benzaldehydes. Several classical formylation methods are available, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction, for example, is a widely used method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). illinois.edu Another common strategy is the Reimer-Tiemann reaction, which introduces a formyl group ortho to a hydroxyl group on a phenol ring using chloroform (B151607) in a basic solution. prepchem.com

For substituted phenols, the choice of formylation agent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, the use of formamidine (B1211174) acetate (B1210297) and acetic anhydride (B1165640) provides a method to formylate phenol derivatives without the need for high temperatures or strong acids or bases. rsc.org The optimization of these formylation strategies often involves screening different solvents, catalysts, and reaction times to maximize the yield of the desired aldehyde isomer.

A specific example of a formylation reaction on a related compound is the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde from 2-fluoro-6-chlorophenol using hexamethylenetetramine in trifluoroacetic acid (TFA). chemicalbook.com This reaction, known as the Duff reaction, introduces the formyl group, although the yield is moderate at 40%. chemicalbook.com

Formylation MethodReagentsTypical SubstratesKey Features
Vilsmeier-Haack Reaction DMF, POCl₃Electron-rich aromaticsMild conditions, good for activated rings
Reimer-Tiemann Reaction CHCl₃, basePhenolsOrtho-formylation to a hydroxyl group
Duff Reaction Hexamethylenetetramine, acidPhenolsOrtho-formylation
Formamidine Acetate Method Formamidine acetate, Ac₂OPhenol derivativesNo strong acid or base required

Regioselective Halogenation and Hydroxylation Techniques

Achieving the correct substitution pattern on the aromatic ring requires highly regioselective halogenation and hydroxylation reactions. The directing effects of the substituents already present on the ring play a pivotal role in determining the position of the incoming electrophile. For instance, hydroxyl and methoxy (B1213986) groups are ortho-, para-directing activators, while halogens are ortho-, para-directing deactivators.

The introduction of a chlorine atom can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a Lewis acid catalyst. The choice of solvent can also significantly influence the regioselectivity of the reaction. taylorfrancis.com

Hydroxylation of an aromatic ring can be more challenging. One common approach involves the introduction of a nitro group, followed by its reduction to an amino group, and then conversion to a hydroxyl group via a diazotization-hydrolysis sequence. Another method is the direct oxidation of an organoboron compound, which can be prepared through a borylation reaction on an aryl halide. A mild and efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols utilizes aqueous hydrogen peroxide. nih.gov

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Transformations in this compound Synthesis

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of substituted benzaldehydes, various catalytic systems have been developed.

Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions could be employed in the synthesis of this compound to introduce one of the substituents in a highly controlled manner. For instance, a boronic acid derivative could be coupled with an aryl halide precursor.

Furthermore, catalytic methods for formylation are being explored to replace stoichiometric reagents. The use of catalysts can lead to higher atom economy and reduced waste generation. Similarly, catalytic halogenation and hydroxylation reactions are being developed to avoid the use of harsh and hazardous reagents. rsc.orgrsc.org

Catalytic ReactionCatalystReactantsApplication in Synthesis
Suzuki Coupling Palladium complexAryl halide, Arylboronic acidC-C bond formation
Buchwald-Hartwig Amination Palladium complexAryl halide, AmineC-N bond formation (precursor to -OH)
Catalytic Halogenation Various metal catalystsAromatic compound, Halogen sourceRegioselective C-H halogenation
Catalytic Hydroxylation Various metal catalystsAromatic compound, OxidantDirect C-H hydroxylation

Sustainable Methodologies and Solvent Selection in Industrial Syntheses

The principles of green chemistry are increasingly being applied to industrial-scale syntheses to improve their environmental footprint. misericordia.edu This includes the use of renewable starting materials, the development of one-pot or tandem reactions to reduce the number of synthetic steps and purification processes, and the use of safer and more environmentally benign solvents. liberty.edurug.nl

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent for many reactions, and research is ongoing to develop catalytic systems that are effective in aqueous media. Other green solvent alternatives include supercritical fluids and ionic liquids.

For the synthesis of halogenated aromatic compounds, greener methods for halogenation are being developed to replace traditional methods that often use hazardous reagents and chlorinated solvents. taylorfrancis.comrsc.org These include catalytic methods that use safer halogen sources and environmentally friendly solvents. rsc.org Similarly, green approaches to the synthesis of phenolic compounds are being explored, such as the use of biocatalysis or oxidation with green oxidants like hydrogen peroxide. nih.gov The development of such sustainable methodologies is crucial for the future of industrial chemical synthesis. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical aspect of chemical synthesis, aiming to maximize the conversion of reactants into the desired product while minimizing the formation of byproducts. This process is typically empirical and involves systematic variation of reaction conditions.

Influence of Temperature, Pressure, and Reaction Time on Conversion and Selectivity

For the synthesis of aromatic aldehydes, temperature, pressure, and reaction time are fundamental parameters that significantly influence the reaction's outcome.

Temperature: This parameter affects the rate of reaction. Higher temperatures generally lead to faster reaction rates but can also promote side reactions, leading to a decrease in selectivity and the formation of impurities. For formylation reactions, which are often used to introduce the aldehyde group, a specific temperature range is typically required to ensure the desired regioselectivity and prevent decomposition of the product.

Pressure: While many syntheses of benzaldehyde (B42025) derivatives are conducted at atmospheric pressure, certain reactions, such as those involving gaseous reagents or aiming to influence equilibrium, might be performed under elevated or reduced pressure. The specific influence of pressure would be highly dependent on the chosen synthetic route.

Reaction Time: The duration of the reaction is crucial for ensuring the completion of the reaction. Insufficient reaction time can lead to low conversion rates, while excessively long times might result in the formation of degradation products or undesired side reactions. The optimal reaction time is usually determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A hypothetical optimization study for the synthesis of this compound might involve the following experimental design:

ExperimentTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity (%)
15014Data Not AvailableData Not Available
27014Data Not AvailableData Not Available
39014Data Not AvailableData Not Available
47018Data Not AvailableData Not Available
570112Data Not AvailableData Not Available

This table represents a conceptual framework for an optimization study. No experimental data for this compound is currently available to populate it.

Catalyst Loading and Reagent Stoichiometry Effects on Product Purity and Yield

The choice and amount of catalyst, as well as the molar ratios of the reactants, are critical for the efficiency and selectivity of a chemical synthesis.

Catalyst Loading: In many synthetic routes for substituted phenols and benzaldehydes, catalysts are employed to facilitate the reaction. The amount of catalyst used, or "catalyst loading," can significantly impact the reaction rate and yield. An optimal catalyst loading ensures a high reaction rate without leading to unwanted side reactions or making the purification process difficult and costly.

Reagent Stoichiometry: The molar ratio of the reactants is a key factor in maximizing the yield of the desired product. Using an excess of one reagent might be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts. Fine-tuning the stoichiometry is essential for achieving high purity and yield.

A hypothetical study on these effects for the synthesis of this compound could be structured as follows:

ExperimentCatalyst Loading (mol%)Reagent A : Reagent B RatioYield (%)Purity (%)
111:1Data Not AvailableData Not Available
221:1Data Not AvailableData Not Available
351:1Data Not AvailableData Not Available
421:1.2Data Not AvailableData Not Available
521:1.5Data Not AvailableData Not Available

This table illustrates a potential experimental design for optimizing catalyst and reagent parameters. Specific data for this compound is not available.

Chemical Reactivity and Derivatization of 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde

Nucleophilic and Electrophilic Reactions of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is central to its reactivity, participating in a variety of nucleophilic and electrophilic reactions. The electronic properties of the aromatic ring, influenced by the halogen and hydroxyl substituents, modulate the reactivity of the aldehyde group and the ring itself.

The aldehyde group is readily transformed into other functional groups, providing a gateway to a wide array of derivatives.

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 5-chloro-2-fluoro-3-hydroxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), and chromium trioxide (CrO3). The reaction conditions for such oxidations are typically mild to avoid unwanted side reactions on the substituted aromatic ring.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (5-chloro-2-fluoro-3-hydroxyphenyl)methanol. A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH4). This reagent is chemoselective for aldehydes and ketones, leaving other functional groups on the aromatic ring intact. For instance, a selective reduction of an aldehyde in the presence of a ketone can be achieved using NaBH4 in the presence of sodium oxalate (B1200264) in water. orientjchem.org

Condensation Reactions: 5-Chloro-2-fluoro-3-hydroxybenzaldehyde readily undergoes condensation reactions with various nucleophiles. These reactions, such as the Knoevenagel and aldol (B89426) condensations, are fundamental in carbon-carbon bond formation. For example, it can react with active methylene (B1212753) compounds in the presence of a base to yield substituted alkenes. Similarly, aldol-type condensations with ketones can lead to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. researchgate.net

TransformationReagent Example(s)Product Functional Group
OxidationKMnO4, CrO3Carboxylic Acid
ReductionNaBH4Primary Alcohol
CondensationActive Methylene Compounds, KetonesSubstituted Alkene, α,β-Unsaturated Ketone

The chloro, fluoro, and hydroxyl groups on the aromatic ring also participate in various reactions, further expanding the synthetic utility of this compound.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation through reactions like the Williamson ether synthesis. researchgate.netrug.nl This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The regioselectivity of such reactions on polysubstituted phenols can be influenced by the electronic effects of the other substituents. cymitquimica.com

Reactions of the Halogen Substituents: The halogen atoms, particularly the fluorine, can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the aldehyde group. Strong nucleophiles can displace the fluoride (B91410) or chloride, although the fluorine is generally more labile in SNAr reactions. semanticscholar.org Conversely, the aromatic ring can also undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile. The combined directing effects of the hydroxyl (ortho-, para-directing) and the halogens and aldehyde (meta-directing) will influence the regiochemical outcome of such reactions.

Strategic Derivatization for Advanced Organic Synthesis

The reactivity of this compound allows for its strategic derivatization to create complex molecules with applications in various fields of chemistry.

The aldehyde functional group provides a convenient handle for the synthesis of various nitrogen-containing derivatives, which are of significant interest as ligands in coordination chemistry.

Imine (Schiff Base) Synthesis: this compound reacts with primary amines to form imines, also known as Schiff bases. chemijournal.com These compounds are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. researchgate.netnih.gov The steric and electronic properties of the resulting Schiff base ligands can be readily tuned by varying the amine component.

Oxime Synthesis: The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. Oximes are also valuable ligands and can be used in the synthesis of various heterocyclic compounds.

Hydrazone Synthesis: Condensation with hydrazines or substituted hydrazines produces hydrazones. These derivatives have been extensively studied for their coordination properties and their ability to form metal complexes with interesting biological and catalytic activities.

DerivativeReagentKey Functional Group
Imine (Schiff Base)Primary Amine-C=N-R
OximeHydroxylamine-C=N-OH
HydrazoneHydrazine/Substituted Hydrazine-C=N-NHR

The structural framework of this compound can be incorporated into chiral molecules for applications in asymmetric synthesis.

By reacting this compound with chiral amines or amino alcohols, chiral Schiff base ligands can be synthesized. researchgate.netwikipedia.org These ligands can then be complexed with metal ions to create chiral catalysts for a variety of asymmetric transformations, such as asymmetric oxidation, reduction, and carbon-carbon bond-forming reactions. sigmaaldrich.com The substituents on the salicylaldehyde (B1680747) moiety play a crucial role in influencing the stereochemical outcome of the catalyzed reaction.

While direct applications of this compound as a chiral auxiliary are not extensively documented, its functional groups allow for its attachment to a prochiral substrate. wikipedia.org The inherent chirality of a pre-existing center in the auxiliary can then direct the stereoselective formation of a new stereocenter in the substrate. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Regioselectivity and Stereoselectivity in this compound Reactions

The arrangement of substituents on the aromatic ring of this compound plays a critical role in directing the outcome of its reactions.

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity is governed by the combined directing effects of the existing substituents. The hydroxyl group is a strong activating and ortho-, para-directing group, while the chloro, fluoro, and aldehyde groups are deactivating and meta-directing. The outcome of such a reaction would depend on the reaction conditions and the nature of the electrophile. In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing aldehyde group are activated for attack. The relative lability of the chloro and fluoro substituents would also influence the site of substitution. wikipedia.org

Stereoselectivity: In reactions involving the creation of a new stereocenter, such as the reduction of the aldehyde to an alcohol in the presence of a chiral reducing agent, stereoselectivity can be achieved. Similarly, when this compound is used to synthesize chiral ligands for asymmetric catalysis, the ligand's structure will dictate the enantioselectivity of the reaction it catalyzes. snnu.edu.cn For example, in the cobalt-catalyzed regiodivergent and enantioselective reductive hydroalkylation of 1,3-dienes with aldehydes, the choice of ligand and proton source can control both the regioselectivity and enantioselectivity of the product. nih.gov

Directing Group Effects in Further Functionalization

The regioselectivity of further chemical transformations on the benzene (B151609) ring of this compound is governed by the cumulative directing effects of the existing substituents. The hydroxyl (-OH), fluoro (-F), chloro (-Cl), and aldehyde (-CHO) groups each exert an influence on the electron density of the aromatic ring, thereby directing incoming electrophiles or nucleophiles to specific positions.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Similarly, the fluorine and chlorine atoms are also ortho, para-directing, a consequence of their lone pairs of electrons participating in resonance, which outweighs their electron-withdrawing inductive effect. In contrast, the aldehyde group is a deactivating group and a meta-director, as it withdraws electron density from the ring through both inductive and resonance effects.

In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 4 and 6. The position para to the hydroxyl group (position 6) is already occupied by a hydrogen atom, making it a potential site for substitution. The other ortho position (position 4) is also a viable site. The directing effects of the halogen atoms also influence these positions. The fluorine at position 2 directs to its para position (position 5, occupied by chlorine) and its ortho positions (positions 1 and 3, occupied by the aldehyde and hydroxyl groups, respectively). The chlorine at position 5 directs to its ortho positions (positions 4 and 6) and its para position (position 2, occupied by fluorine).

The aldehyde group, being a meta-director, would direct incoming groups to positions 3 and 5, which are already substituted. Therefore, in electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing hydroxyl group is expected to dominate the directing effects. This would preferentially guide incoming electrophiles to the positions ortho and para to it, namely positions 4 and 6. The combined directing influence of the chloro and fluoro groups, which also favor these positions, further reinforces this preference.

SubstituentPositionTypeDirecting Effect
-OH3ActivatingOrtho, Para
-F2DeactivatingOrtho, Para
-Cl5DeactivatingOrtho, Para
-CHO1DeactivatingMeta

Asymmetric Synthesis Utilizing the Compound as a Precursor

While specific research detailing the use of this compound as a precursor in asymmetric synthesis is not extensively documented, its structure lends itself to various chiral transformations. Substituted benzaldehydes are common starting materials in asymmetric synthesis, particularly in reactions involving the addition of nucleophiles to the carbonyl group to create chiral secondary alcohols.

The aldehyde functionality of this compound can serve as an electrophilic site for asymmetric nucleophilic additions. The development of chiral catalysts has enabled a high degree of stereocontrol in such reactions. For instance, chiral organocatalysts or metal complexes can be employed to facilitate the enantioselective addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, or other nucleophiles to the aldehyde.

One potential application is in the synthesis of chiral 1,2-diols, which are valuable building blocks in medicinal chemistry and materials science. The reaction of this compound with a nucleophile in the presence of a chiral catalyst could yield an enantiomerically enriched secondary alcohol. Subsequent synthetic manipulations could then be performed on the hydroxyl group and the aromatic ring.

The following table outlines hypothetical asymmetric reactions where this compound could be utilized as a precursor, based on established methodologies with similar substrates.

Reaction TypeChiral Catalyst/ReagentPotential ProductSignificance
Asymmetric Aldol ReactionChiral Proline DerivativesChiral β-hydroxy carbonyl compoundAccess to complex chiral architectures
Asymmetric AllylationChiral Boronates or SilanesEnantiomerically enriched homoallylic alcoholVersatile intermediates for natural product synthesis
Asymmetric Henry (Nitroaldol) ReactionChiral Metal-Ligand ComplexesChiral β-nitro alcoholPrecursors to chiral amines and amino acids
Asymmetric Cyanohydrin SynthesisChiral Lewis Bases or Metal ComplexesEnantiomerically enriched cyanohydrinBuilding blocks for α-hydroxy acids and α-amino acids

Further research is required to explore the full potential of this compound as a precursor in the field of asymmetric synthesis. The unique substitution pattern on the aromatic ring could offer interesting electronic and steric properties that may be advantageous in achieving high levels of stereoselectivity in certain transformations.

Applications of 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde As a Synthetic Precursor

Role in the Construction of Heterocyclic Compounds

Synthesis of Biologically Active Scaffolds and Ring Systems

No information available.

Formation of Novel Aromatic Systems and Fused Rings

No information available.

Precursor for Pharmacologically Relevant Molecules (mechanistic focus)

Intermediate in Drug Candidate Synthesis and Development

No information available.

Building Block for Agrochemicals and Specialty Chemicals

No information available.

Polymer Chemistry and Material Science Applications

No information available.

Monomer in Polymerization Reactions for Functional Materials

There is no scientific literature available that describes the use of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde as a monomer in polymerization reactions. The synthesis of functional materials often relies on monomers with specific reactive sites that can undergo polymerization to form a polymer chain. Typically, aromatic aldehydes can be utilized in condensation polymerization reactions. However, the specific polymerization behavior of this compound, the types of functional polymers it might produce, and their potential applications have not been reported.

Functionalization of Polymer Backbones and Surfaces

Similarly, no research has been published on the use of this compound for the functionalization of existing polymer backbones or surfaces. This process, known as polymer modification, is a common strategy to impart new properties to a material. The aldehyde and hydroxyl groups on the molecule could theoretically be used to graft it onto a polymer, but no studies have demonstrated this application.

Theoretical and Computational Investigations of 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

No specific DFT studies on the electronic structure and geometry of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde were found in the reviewed literature. Such a study would typically involve optimizing the molecular geometry to find the most stable conformation and calculating electronic properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density.

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

No specific molecular dynamics simulation studies for this compound were found. This type of investigation would provide insights into the non-covalent interactions between molecules, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis for Key Synthetic and Derivatization Steps

No computational studies detailing the transition state analysis for the synthesis or derivatization of this compound are available in the current literature.

Prediction of Reactivity and Selectivity in Novel Transformations

There are no available computational models predicting the reactivity and selectivity of this compound in novel chemical transformations.

Spectroscopic Data Prediction and Validation (within a theoretical context)

No theoretical predictions and subsequent experimental validation of the spectroscopic data (e.g., IR, Raman, NMR) for this compound were found.

Computational NMR, IR, and Raman Spectral Analysis for Structural Confirmation

Theoretical spectral analyses are crucial for the unambiguous structural confirmation of this compound. By computationally modeling the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, a detailed comparison with experimental data can be performed, providing strong evidence for the synthesized structure.

DFT calculations, particularly using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, are a common choice for these simulations. The selection of an appropriate basis set, such as 6-311++G(d,p), is essential for achieving high accuracy in the predicted spectral parameters. The process begins with the optimization of the molecular geometry to find the lowest energy conformation.

NMR Spectral Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, making this a powerful tool for structural verification. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1125.0
C2155.0 (C-F)
C3150.0 (C-OH)
C47.20115.0
C5130.0 (C-Cl)
C67.50120.0
C=O9.80 (CHO)190.0 (CHO)
O-H5.50

Note: These are hypothetical values based on typical DFT calculations for similar structures and serve as an illustrative example.

IR and Raman Spectral Analysis: The vibrational frequencies and intensities for both IR and Raman spectra are calculated from the second derivative of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. A detailed analysis of the vibrational modes, aided by visualization software, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., C=O, O-H, C-Cl, C-F). This provides a vibrational fingerprint of the molecule, further confirming its identity.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
O-H stretch3400Low
C-H (aromatic) stretch3100Medium
C=O stretch1680High
C=C (aromatic) stretch1600High
C-F stretch1250Medium
C-Cl stretch750Low

Note: These are hypothetical values based on typical DFT calculations for similar structures and serve as an illustrative example.

UV-Vis Absorption and Fluorescence Properties Modeling

The electronic transitions that give rise to UV-Vis absorption and fluorescence phenomena can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the electronic structure and photophysical properties of this compound.

The analysis typically involves the calculation of the electronic absorption spectrum, which is achieved by computing the vertical excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The solvent environment can significantly influence the absorption spectrum, and this is often accounted for using continuum solvation models like the Polarizable Continuum Model (PCM).

Key parameters derived from these calculations include the wavelength of maximum absorption (λmax), which corresponds to the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) energy gap. The nature of the electronic transitions (e.g., n→π* or π→π*) can be determined by analyzing the molecular orbitals involved. Modeling of fluorescence properties involves optimizing the geometry of the first excited state and then calculating the emission energy back to the ground state, which allows for the prediction of the fluorescence spectrum.

Interactive Data Table: Predicted Electronic Transition Properties of this compound

ParameterPredicted Value
λmax (absorption)320 nm
Excitation Energy3.87 eV
Oscillator Strength0.45
Major TransitionHOMO → LUMO (π→π*)
λmax (fluorescence)450 nm

Note: These are hypothetical values based on typical TD-DFT calculations for similar structures and serve as an illustrative example.

Advanced Analytical Methodologies for Research Pertaining to 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5-Chloro-2-fluoro-3-hydroxybenzaldehyde from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Method development typically involves optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from any potential impurities.

A typical reversed-phase HPLC method would be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with an acid modifier like formic acid or acetic acid to ensure good peak shape for the phenolic proton) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample mixture.

ParameterTypical Condition/Specification
ColumnReversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile
GradientInitial: 70% A, 30% B; Final: 10% A, 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of reactions that synthesize this compound and for identifying volatile byproducts. The technique separates compounds based on their boiling points and interactions with the GC column, and the mass spectrometer provides mass information that aids in structural elucidation.

For halogenated benzaldehydes, a non-polar or mid-polar capillary column is typically used. The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds with a wide range of boiling points. The mass spectrometer fragments the eluting compounds into characteristic patterns, which can be compared against spectral libraries for identification.

GC-MS is particularly useful for identifying common byproducts in formylation reactions, such as unreacted starting materials, regioisomers, or products of over-reaction. For example, in the synthesis of related halogenated benzaldehydes, GC-MS has been instrumental in identifying impurities and optimizing reaction conditions to maximize the yield of the desired product. researchgate.net The analysis of long-chain aldehydes has also been successfully carried out using GC-MS, highlighting the versatility of this technique. scirp.org

ParameterTypical Condition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ion SourceElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

Spectroscopic Techniques for Structural Elucidation within Synthetic and Mechanistic Studies

Spectroscopic methods are fundamental for the definitive structural confirmation of this compound and for probing the mechanistic details of its formation and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like chlorine, fluorine, and oxygen.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance, and its coupling to nearby protons and carbons would further confirm the structure.

While specific NMR data for this compound is scarce, data for the closely related isomer, 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, provides valuable insight. chemicalbook.com

1H, 13C, and 19F NMR Data for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde chemicalbook.com
NucleusChemical Shift (ppm) and Coupling Constant (J in Hz)
¹H NMR9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H)
¹³C NMR188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz)
¹⁹F NMR-125.3

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) groups.

Key expected vibrational frequencies include:

A broad O-H stretching band, indicative of hydrogen bonding.

A strong C=O stretching band for the aldehyde carbonyl group.

C-H stretching and bending vibrations for the aldehyde and aromatic protons.

C=C stretching vibrations within the aromatic ring.

C-Cl and C-F stretching vibrations.

Studies on related substituted benzaldehydes have shown that the position and shape of the O-H and C=O stretching bands can provide information about intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. nih.gov For instance, the IR spectrum of benzaldehyde (B42025) shows characteristic C-H vibrations for the aldehyde group at approximately 2650-2880 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching (H-bonded)3200-3400 (broad)
Aromatic C-HStretching3000-3100
Aldehyde C-HStretching2700-2900
Carbonyl (C=O)Stretching1680-1710
Aromatic C=CStretching1500-1600
C-OStretching1200-1300
C-FStretching1000-1100
C-ClStretching700-800

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized compounds like this compound.

The expected exact mass for the molecular ion [M]⁺ of this compound (C₇H₄ClFO₂) can be calculated with high precision. HRMS data for the related isomer 3-Chloro-5-fluoro-4-hydroxybenzaldehyde has been reported, with a calculated mass of 172.9811 for the [M-H]⁻ ion, which was found to be 172.9809, confirming its molecular formula. chemicalbook.com A similar level of accuracy would be expected for this compound.

Calculated Exact Mass for Key Ions of this compound (C₇H₄ClFO₂)
IonMolecular FormulaCalculated Exact Mass
[M]⁺C₇H₄³⁵ClFO₂173.9855
[M+H]⁺C₇H₅³⁵ClFO₂174.9933
[M-H]⁻C₇H₃³⁵ClFO₂172.9777

Advanced Hyphenated Techniques for Complex Mixture and Intermediate Analysis

The synthesis and derivatization of this compound can result in complex mixtures containing the starting materials, reagents, catalysts, the final product, and various reaction intermediates and byproducts. Understanding the composition of these mixtures is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

LC-MS/MS in Reaction Intermediate Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly well-suited for the detection and quantification of reaction intermediates, which are often present at low concentrations and may be unstable.

In the context of the synthesis or derivatization of this compound, LC-MS/MS can be employed to monitor the reaction progress in near real-time. By periodically sampling the reaction mixture and analyzing it by LC-MS/MS, researchers can identify the formation and consumption of various species. The high-resolution mass spectrometry component allows for the determination of the elemental composition of these intermediates, while the tandem mass spectrometry (MS/MS) capability provides structural information through fragmentation analysis.

Table 1: Hypothetical LC-MS/MS Data for Intermediates in a Derivatization Reaction of this compound

Retention Time (min)Precursor Ion (m/z)Product Ions (m/z)Proposed Intermediate Structure
2.5218.01199.99, 172.00, 144.01Schiff base intermediate
4.2234.01215.99, 188.00, 160.01Acetylated intermediate
5.8248.03229.01, 202.02, 174.03Ether-linked dimer byproduct

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

The quantitative capabilities of LC-MS/MS are also critical for understanding reaction kinetics. By using isotopically labeled internal standards, it is possible to construct calibration curves and accurately determine the concentration of key intermediates and the final product over time. This data is invaluable for building kinetic models of the reaction, which can then be used to predict the outcome of the reaction under different conditions.

Hyphenated Spectroscopic Methods for Mechanistic Studies of Derivatization

Understanding the mechanism of a chemical reaction involves identifying all the elementary steps that lead from reactants to products. Hyphenated spectroscopic methods that couple a separation technique with a spectroscopic detector capable of providing detailed structural information are essential for these mechanistic studies.

For the derivatization of this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) and Liquid Chromatography-Infrared spectroscopy (LC-IR) can provide invaluable insights. LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column. This can provide unambiguous structural confirmation of intermediates and products without the need for offline isolation and purification.

Similarly, LC-IR can provide information about the functional groups present in the separated components. This is particularly useful for tracking changes in functional groups during a reaction, such as the conversion of the aldehyde group in this compound to another functional group during a derivatization reaction.

Table 2: Application of Hyphenated Spectroscopic Methods in Mechanistic Studies

Hyphenated TechniqueInformation ProvidedApplication in Studying Derivatization of this compound
LC-NMRUnambiguous structural elucidation of separated compounds.Confirmation of the structure of reaction intermediates and final products. Identification of stereoisomers if applicable.
LC-IRIdentification of functional groups in separated compounds.Monitoring the conversion of the aldehyde and hydroxyl functional groups. Detecting the formation of new functional groups in the derivatives.
GC-MSSeparation and identification of volatile compounds.Analysis of volatile byproducts or derivatives of this compound.

By combining the data from these various hyphenated techniques, a comprehensive picture of the reaction mechanism can be constructed. This includes the identification of all key intermediates, the determination of the sequence of reaction steps, and an understanding of the factors that influence the reaction rate and selectivity. This detailed mechanistic understanding is fundamental for the rational design of improved synthetic and derivatization procedures for this compound and related compounds.

Exploration of Biological Activity Mechanisms of 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde Derivatives

In Vitro Mechanistic Studies of Enzyme Inhibition and Modulation

The biological effects of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde derivatives are often rooted in their ability to interact with and modulate the activity of crucial enzymes. The aldehyde functional group, particularly in the context of a salicylaldehyde (B1680747) scaffold, is key to these interactions.

Enzyme Kinetics and Binding Affinity Investigations of Related Compounds

Studies on analogous compounds, such as substituted salicylaldehydes and other benzaldehyde (B42025) derivatives, have shed light on their potential as enzyme inhibitors. For instance, certain salicylaldehyde derivatives have been shown to exhibit inhibitory effects on various enzymes. The phosphate (B84403) derivative of 2,4-dihydroxybenzaldehyde (B120756), a related phenolic aldehyde, demonstrated slow-binding inhibition of fructose (B13574) bisphosphate aldolase. biomolther.org This inhibition involved the formation of a Schiff base at the active site, a reaction characteristic of aldehydes, and was dependent on the presence of a hydroxyl group ortho to the aldehyde moiety. biomolther.org

The binding affinity of such compounds to their target enzymes is a critical determinant of their inhibitory potency. Research on iron(III) complexes with substituted salicylaldehydes has demonstrated their ability to bind to calf-thymus DNA with high affinity, suggesting that enzyme interactions involving nucleic acid processes could be a potential mechanism of action. mdpi.com The binding constants for these interactions can be substantial, in some cases exceeding that of classic intercalating agents. mdpi.com Furthermore, investigations into the binding of para-substituted benzaldehyde derivatives to human serum albumin (HSA) have shown that the nature of the substituent group significantly influences binding affinity and the conformational changes induced in the protein. nih.gov These studies suggest that derivatives of this compound could also exhibit significant binding to protein targets, with the chloro and fluoro substituents playing a key role in modulating this affinity.

Target Identification and Validation in Biochemical Pathways

Identifying the specific enzyme targets within biochemical pathways is crucial to understanding the biological activity of these compounds. For halogenated catechols, a class of compounds related to the subject of this article, molecular docking and dynamics simulations have suggested a potential mechanism of antimicrobial activity through the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. nih.gov This suggests that derivatives of this compound could potentially target similar pathways in bacteria.

In the context of cancer, aldehyde dehydrogenase (ALDH) enzymes are another important target. Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3, an isoform implicated in cancer cell chemoresistance. mdpi.com The aldehyde functionality is crucial for this inhibitory activity, as its replacement with an alcohol or carboxylic acid group significantly reduces cytotoxicity. mdpi.com This highlights the potential for this compound derivatives to act as inhibitors of specific ALDH isoforms, thereby interfering with cancer cell metabolism and survival.

Cellular Assays for Mechanistic Biological Response

Cellular assays provide a more holistic view of a compound's biological effects, encompassing its interactions with multiple targets and pathways within a living cell.

Investigation of Receptor-Ligand Interactions and Signaling Pathways

The interaction of salicylaldehyde derivatives with cellular receptors can trigger a cascade of signaling events. Salicylic (B10762653) acid (SA), the oxidized form of salicylaldehyde, is a well-known plant signaling molecule involved in defense responses. Cross-talk between the salicylic acid and jasmonic acid (JA) signaling pathways is critical for regulating plant defenses against pathogens and insects. nih.govnih.gov Pharmacological experiments have shown that SA can suppress the transcription of JA-responsive genes, and this antagonism is associated with a transient increase in glutathione (B108866) levels, suggesting a role for redox modulation in this signaling interplay. nih.gov Given the structural similarity, it is plausible that this compound and its derivatives could modulate these or similar signaling pathways in plant and potentially animal cells.

In mammalian cells, phytochemicals, including phenolic compounds, are known to interact with and modulate a variety of signaling pathways crucial for processes like cell growth, differentiation, and apoptosis. researchgate.net These interactions often involve the modulation of protein kinases and transcription factors. researchgate.net For example, 2,4-dihydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells, indicating an anti-inflammatory effect. biomolther.org

Modulation of Cellular Processes and Molecular Targets (e.g., antimicrobial, cytotoxic mechanisms)

Derivatives of halogenated salicylaldehydes have demonstrated significant antimicrobial and cytotoxic activities. The general mechanism of aldehyde toxicity often involves the formation of covalent adducts with biomolecules. daneshyari.com Aldehydes can be classified as hard or soft electrophiles, which determines their preferred biological nucleophilic targets. nih.gov Hard electrophiles tend to react with hard nucleophiles like the primary amino groups on lysine (B10760008) residues, while soft electrophiles preferentially react with soft nucleophiles such as the thiolate groups on cysteine residues. nih.gov The presence of halogen substituents on the aromatic ring can influence the electrophilicity of the aldehyde and thus its reactivity and cellular targets.

The antimicrobial mechanism of substituted salicylaldehydes is thought to involve the formation of Schiff bases with amino groups on microbial cell surfaces or enzymes. nih.gov While unsubstituted salicylaldehyde shows minimal activity, halogenation and hydroxylation can dramatically increase antimicrobial potency. nih.govresearchgate.net The cytotoxic effects of some salicylaldehyde hydrazones have been linked to their ability to induce apoptosis in cancer cells. nih.gov For instance, certain 5-methoxysalicylaldehyde hydrazones have shown remarkable activity against breast cancer cells with low micromolar IC50 values. nih.gov The mechanism of cytotoxicity for highly toxic aldehydes is often dominated by protein damage, whereas for weakly toxic aldehydes, DNA damage and its repair play a more significant role. daneshyari.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective derivatives.

For substituted salicylaldehydes and their derivatives, several key structural features have been identified as being important for their biological activity. A systematic survey of substituted salicylaldehydes revealed that for high antimicrobial activity, substituents on the benzaldehyde ring are required. nih.govresearchgate.net Halogenation, in particular, is often associated with enhanced activity. nih.govresearchgate.net

In a series of salicylaldehyde isonicotinoyl hydrazone analogs, the introduction of a bromine substituent was found to increase cytotoxicity against cancer cells. nih.gov Conversely, the presence of bulky alkyl substituents near the hydrazone bond severely limited biological activity. nih.gov The position of substituents also plays a critical role. For example, the presence of a methoxy (B1213986) group at the 3-position of the salicylaldehyde ring in hydrazone derivatives leads to strong cytotoxic effects against leukemic cell lines, while a methoxy group at the 5-position results in remarkable activity against breast cancer cells. nih.gov

The nature of the substituent can also influence the selectivity of the compound. For example, in a study of multisubstituted benzazoles, it was found that electron-withdrawing groups at the 5-position of the benzazole ring increased the antifungal activity against Candida albicans. nih.govesisresearch.org These findings suggest that the chloro and fluoro groups in this compound, both being electron-withdrawing, could contribute significantly to its potential antimicrobial and cytotoxic properties. The relative positions of the chloro, fluoro, and hydroxy groups on the benzaldehyde ring are expected to create a unique electronic and steric profile that will dictate its specific interactions with biological targets.

Correlations Between Structural Modifications and Biological Mechanisms

No studies were found that detail how structural changes to this compound derivatives correlate with their biological mechanisms of action.

Computational Approaches to SAR and Ligand Design for Specific Biological Targets

No literature is available on the use of computational methods, such as QSAR, molecular docking, or other ligand design strategies, specifically targeting derivatives of this compound for any biological target.

Future Prospects and Emerging Research Avenues for 5 Chloro 2 Fluoro 3 Hydroxybenzaldehyde

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is revolutionizing molecular design and synthesis. nih.govnih.gov For 5-Chloro-2-fluoro-3-hydroxybenzaldehyde, these computational tools offer the potential to accelerate discovery and optimize its applications.

ML algorithms can be trained on vast datasets of chemical structures and their corresponding properties to predict the characteristics of new molecules. In the context of this compound, AI could be employed to:

Predict Physicochemical and Bioactive Properties: By analyzing its structural features, machine learning models can forecast properties such as solubility, reactivity, and potential biological activity of its derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing candidates for synthesis and experimental testing.

Optimize Synthetic Routes: AI tools can analyze known chemical reactions to propose the most efficient and high-yielding synthetic pathways to this compound and its derivatives. nih.gov This includes identifying optimal reagents, catalysts, and reaction conditions, thereby reducing experimental effort and resource consumption.

De Novo Design: Generative AI models can design novel molecules based on desired properties. Starting with the this compound scaffold, these models could generate new structures with enhanced target specificity for pharmaceutical applications or improved characteristics for materials science. nih.gov

Below is an interactive data table illustrating hypothetical predictions that could be generated by an ML model for derivatives of this compound.

Derivative ModificationPredicted PropertyPredicted ValueConfidence Score
Addition of a methyl group at the aldehydeIncreased LipophilicityLogP = 2.80.92
Replacement of Chlorine with BromineAltered ReactivityHammett Constant = +0.250.88
Etherification of the hydroxyl groupDecreased H-BondingH-Bond Donors = 00.95
Nitration of the aromatic ringModified Electronic ProfileHOMO-LUMO Gap = 4.5 eV0.85

Novel Applications in Advanced Materials Science and Nanotechnology

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials and for applications in nanotechnology. pharmaffiliates.com The aldehyde group provides a reactive site for polymerization and surface functionalization, while the halogen and hydroxyl groups can be used to tune properties like thermal stability, conductivity, and intermolecular interactions.

Emerging research could focus on:

High-Performance Polymers: The compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of fluorine and chlorine atoms is anticipated to confer enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials.

Functional Nanoparticles: The aldehyde group can be used to covalently attach the molecule to the surface of nanoparticles (e.g., gold, silica), creating functionalized nanomaterials. These materials could have applications in targeted drug delivery, sensing, and catalysis.

Organic Electronics: As a substituted aromatic compound, it could be a precursor for the synthesis of organic semiconductors or components of liquid crystal displays. Its electronic properties, influenced by the electron-withdrawing halogen atoms, are a key area for investigation. nih.gov

The table below outlines potential, yet-to-be-explored, applications in materials science.

Application AreaPotential Role of this compoundDesired Material Property
Advanced Coatings Precursor for fluorinated polymer synthesisEnhanced hydrophobicity and durability
Molecular Sensors Building block for chemosensorsSelective binding to specific analytes
Nanocatalysis Ligand for stabilizing metal nanoparticlesImproved catalytic activity and stability
Organic Light-Emitting Diodes (OLEDs) Intermediate for synthesis of emissive materialsTunable emission spectra and efficiency

Expanding the Synthetic Utility in Complex Natural Product and Pharmaceutical Synthesis

In the realm of organic synthesis, functionalized benzaldehydes are invaluable building blocks. The specific substitution pattern of this compound offers unique advantages for the construction of complex molecular architectures found in natural products and pharmaceuticals.

The strategic placement of chloro, fluoro, and hydroxyl groups allows for regioselective transformations and provides multiple handles for further chemical modification. Its potential utility includes:

Scaffold for Drug Discovery: The substituted phenyl ring can serve as a core structure for building libraries of compounds for high-throughput screening. The aldehyde is a gateway for reactions like Wittig, Grignard, and reductive amination to introduce molecular diversity.

Key Intermediate in Total Synthesis: In the multi-step synthesis of complex natural products, introducing a pre-functionalized aromatic ring like this compound can significantly shorten the synthetic route. The hydroxyl group can direct metallation reactions, while the halogens can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

This table summarizes key synthetic transformations where this compound could be a valuable starting material.

Reaction TypeRole of this compoundResulting Structure
Wittig Reaction Electrophilic aldehyde componentStilbene derivatives
Reductive Amination Carbonyl source for imine formationSubstituted benzylamines
Suzuki Coupling Aryl halide partner (after modification)Biaryl compounds
Pictet-Spengler Reaction Aldehyde for cyclizationTetrahydroisoquinoline scaffolds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-3-hydroxybenzaldehyde, and how can reaction yields be optimized?

  • Methodology :

  • Halogenation Strategies : Sequential halogenation (chlorination followed by fluorination) using directed ortho-metalation (DoM) or electrophilic substitution. For example, fluorination via Balz-Schiemann reaction using diazonium intermediates .
  • Hydroxy Group Protection : Protect the hydroxyl group (e.g., as a methoxy or acetyl derivative) before halogenation to prevent side reactions. Deprotection under mild acidic conditions (e.g., HCl/MeOH) .
  • Yield Optimization : Control reaction temperature (0–6°C for fluorination) and use anhydrous solvents to minimize hydrolysis. Monitor intermediates via TLC or HPLC .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm) and absence of impurities .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point Analysis : Compare observed mp (e.g., 46–49°C for analogs) with literature values to detect polymorphic impurities .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology :

  • Temperature : Store at 0–6°C in amber vials to prevent aldehyde oxidation or thermal degradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

  • Methodology :

  • Purity Assessment : Re-crystallize the compound using solvents like ethanol/water mixtures and re-measure mp. Cross-validate with HPLC and elemental analysis .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. Use X-ray crystallography for definitive structural confirmation .

Q. What strategies enable regioselective functionalization of this compound in multi-step syntheses?

  • Methodology :

  • Directing Group Utilization : Leverage the hydroxyl group’s meta-directing effect for electrophilic substitution. For example, introduce sulfonate or nitro groups at the 4-position .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts to attach aryl/heteroaryl groups at the 6-position (para to Cl) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for reactions like nucleophilic addition to the aldehyde group. Assess Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent Effects : Simulate solvation-free energies (e.g., using COSMO-RS) to optimize reaction media for desired pathways .

Q. What safety protocols are essential for handling halogenated aromatic aldehydes like this compound?

  • Methodology :

  • Waste Management : Segregate halogenated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and gas-tight goggles during synthesis. Monitor air quality for volatile aldehydes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of derivatives of this compound?

  • Methodology :

  • Reproducibility Checks : Re-synthesize derivatives using standardized protocols and re-test activity (e.g., enzyme inhibition assays).
  • Impact of Trace Impurities : Use preparative HPLC to isolate pure fractions and re-evaluate bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.